5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with phenyl isothiocyanate to form the intermediate, which is then reacted with morpholine and formaldehyde under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting cellular processes. The exact pathways and targets are still under investigation, but it is known to affect kinase activity and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-benzyl-2,4-di-morpholin-4-yl-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
Compared to similar compounds, 5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits unique properties due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, the combination of benzyl and phenyl groups contributes to its diverse biological activities, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C20H22N4OS |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-benzyl-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C20H22N4OS/c26-20-23(16-22-11-13-25-14-12-22)21-19(15-17-7-3-1-4-8-17)24(20)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
IQVKYWXZHQUSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=S)N(C(=N2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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